4-Methoxy-4'-hexoxy-trans-stilbene
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Overview
Description
4-Methoxy-4’-hexoxy-trans-stilbene is a synthetic organic compound with the molecular formula C21H26O2 and a molecular weight of 310.4299 g/mol . It belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene core structure. Stilbenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-hexoxy-trans-stilbene typically involves the Heck reaction , a palladium-catalyzed coupling reaction between an aryl halide and an alkene . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4-Methoxy-4’-hexoxy-trans-stilbene follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-hexoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, forming dihydrostilbenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are commonly used.
Major Products Formed
Scientific Research Applications
4-Methoxy-4’-hexoxy-trans-stilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-hexoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: It modulates signaling pathways such as NF-κB, MAPK, and JAK/STAT, leading to the downregulation of pro-inflammatory cytokines.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
4-Methoxy-4’-hexoxy-trans-stilbene is compared with other similar compounds such as:
Properties
CAS No. |
35135-44-5 |
---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-hexoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22-2)14-10-18/h7-16H,3-6,17H2,1-2H3/b8-7+ |
InChI Key |
MWDBDMGQXOYWJG-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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